molecular formula C24H23FN4OS B2645215 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897462-91-8

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Numéro de catalogue: B2645215
Numéro CAS: 897462-91-8
Poids moléculaire: 434.53
Clé InChI: HADISLQBPOUQAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic compound featuring a piperazine ring substituted with a 4-fluorophenyl group and an imidazo[2,1-b]thiazole scaffold bearing a p-tolyl (4-methylphenyl) substituent. These moieties are connected via an ethanone linker. The structural design combines a fluorinated arylpiperazine—commonly associated with neurotransmitter receptor modulation—and an imidazothiazole heterocycle, which is prevalent in bioactive molecules with anticancer, antimicrobial, and enzyme-inhibitory properties .

Propriétés

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4OS/c1-17-2-4-18(5-3-17)22-15-29-21(16-31-24(29)26-22)14-23(30)28-12-10-27(11-13-28)20-8-6-19(25)7-9-20/h2-9,15-16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADISLQBPOUQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperazine ring substituted with a 4-fluorophenyl group.
  • An imidazo[2,1-b]thiazole moiety linked to a p-tolyl group.
  • An ethanone functional group.

This structural composition suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing imidazo[2,1-b]thiazole and piperazine derivatives. For instance, a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were tested for their inhibitory effects against carbonic anhydrase (CA) isoforms. Notably, these compounds exhibited selective inhibition against hCA II with inhibition constants ranging from 57.7 to 98.2 µM, suggesting that modifications in the imidazo[2,1-b]thiazole scaffold can enhance biological activity against specific targets .

Anti-Tubercular Activity

The compound's structural analogs have been investigated for anti-tubercular activity. One study reported several derivatives with IC90 values ranging from 3.73 to 40.32 µM against Mycobacterium tuberculosis H37Ra . The presence of the piperazine moiety in these derivatives appears to contribute significantly to their anti-tubercular efficacy.

Cytotoxicity

In terms of cytotoxicity, compounds derived from similar structures have shown low toxicity profiles in human cell lines such as HEK-293 cells. This suggests that the compound may possess a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following points summarize key findings:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances binding affinity to target enzymes.
  • Ring Modifications : Variations in the imidazo[2,1-b]thiazole structure can significantly impact biological activity, as seen in studies where specific substitutions led to improved inhibitory effects against CA isoforms .

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

CompoundTargetIC50/IC90 (µM)Reference
Compound 6eMycobacterium tuberculosisIC90: 40.32
Compound 9aehCA IIK_i: 57.7
Compound 9bbhCA IIK_i: 76.4

Applications De Recherche Scientifique

Biological Activities

The compound has been studied for various biological activities, including:

Anticancer Activity

Research indicates that compounds incorporating imidazo[2,1-b]thiazole moieties exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, showing promising anti-proliferative effects. A study demonstrated that certain thiazole derivatives displayed strong anticancer activity through apoptosis induction in liver cancer cell lines (HepG2) .

Antimicrobial Properties

The imidazo[2,1-b]thiazole structure has also been linked to antimicrobial activity. Novel compounds derived from this scaffold have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

Neuropharmacological Effects

The piperazine ring in the compound is known for its neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Case Studies

Several studies provide insights into the applications of this compound:

Case Study 1: Anticancer Efficacy

In a study published in Frontiers in Pharmacology, researchers synthesized various derivatives based on the imidazo[2,1-b]thiazole framework and evaluated their anticancer efficacy against HepG2 cells. The results indicated that specific modifications to the thiazole ring enhanced anti-proliferative activity significantly .

Case Study 2: Antimicrobial Activity

A recent investigation focused on synthesizing new imidazo[2,1-b]thiazole derivatives and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited remarkable inhibition zones, indicating strong antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and thiazole components can significantly influence efficacy and selectivity. For example:

ModificationEffect on Activity
Fluorination on phenyl ringEnhanced binding affinity to target receptors
Alteration of substituents on thiazoleImproved antimicrobial potency

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aryl Group

  • Chlorophenyl vs. Fluorophenyl Derivatives :
    Compounds such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) () replace the p-tolyl group with a 4-chlorophenyl moiety. Chlorine’s electronegativity enhances metabolic stability but may reduce solubility compared to the methyl group in the target compound .
  • ~465 g/mol for the target compound) .

Linker Modifications

  • Acetamide vs. Ethanone Linkers: Most analogues (e.g., 5f, 5l) utilize an acetamide linker (‑CH₂CONH‑), which enhances hydrogen-bonding capacity but may reduce membrane permeability compared to the ethanone (‑COCH₂‑) linker in the target compound .

Piperazine Substituents

  • 4-Fluorophenylpiperazine vs.

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound ID/Name Core Structure Substituents (R₁/R₂) Molecular Weight (g/mol) Biological Activity
Target Compound Imidazo[2,1-b]thiazole + Piperazine R₁ = 4-Fluorophenyl, R₂ = p-Tolyl ~465 (estimated) Not reported (structural inference)
5l () Imidazo[2,1-b]thiazole + Piperazine R₁ = 4-Chlorophenyl, R₂ = 4-Methoxybenzyl-piperazine 573.18 VEGFR2 inhibition (5.72% at 20 μM); IC₅₀ = 1.4 μM (MDA-MB-231)
L708-0870 () Imidazo[2,1-b]thiazole + Piperazine R₁ = 4-Chlorophenyl, R₂ = 2,5-Dimethylphenyl 465.02 No activity data
3f () Imidazo[2,1-b]thiazole + Hydrazinecarbothioamide R₁ = 4-Bromophenyl, R₂ = 4-Methoxyphenyl Not reported Aldose reductase inhibition (86% yield; IR data confirmed)

Key Observations:

Biological Activity :

  • The chlorophenyl derivative 5l exhibits potent cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231 cells), suggesting that electron-withdrawing substituents enhance anticancer activity .
  • The target compound’s p-tolyl group (electron-donating methyl) may reduce binding affinity to kinase targets compared to chlorophenyl analogues.

Physicochemical Properties: Fluorine in the target compound’s piperazine moiety likely improves metabolic stability and bioavailability compared to non-halogenated analogues . The ethanone linker may confer higher lipophilicity (logP) than acetamide-linked derivatives, influencing blood-brain barrier penetration .

Analytical Data

While specific data for the target compound is unavailable, analogues show:

  • ¹H-NMR : Imidazothiazole protons at δ 7.5–8.2 ppm; piperazine signals at δ 2.5–3.5 ppm .
  • Mass Spectrometry : Q-TOF m/z values matching theoretical masses (e.g., 539.2231 [M+H]+ for 5k ) .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, 80°C, 12 hr6585%
2EDCI, HOBt, RT7892%

Basic: What analytical techniques are most reliable for structural confirmation?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the imidazothiazole region .
  • Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺ calculated for C₂₆H₂₄FN₄OS: 467.1654) ensures molecular integrity .
  • IR Spectroscopy: Carbonyl stretch (~1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) validate functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Methodological Answer:
Focus on systematic modifications to key pharmacophores:

  • Piperazine Substitution: Replace 4-fluorophenyl with other aryl groups (e.g., chlorophenyl, methoxyphenyl) to assess receptor binding .
  • Imidazothiazole Modifications: Introduce electron-withdrawing/donating groups at the p-tolyl position to evaluate electronic effects on activity .
  • Biological Assays: Test analogs in in vitro models (e.g., kinase inhibition assays, receptor binding studies) and correlate with structural changes .

Q. Table 2: Example SAR Data

AnalogR Group (Piperazine)IC₅₀ (Kinase Inhibition, nM)
14-Fluorophenyl12.5
24-Chlorophenyl8.7
34-Methoxyphenyl45.2

Advanced: What mechanistic approaches are used to elucidate the compound’s mode of action?

Methodological Answer:

  • Computational Docking: Molecular modeling (e.g., AutoDock Vina) predicts binding poses in target proteins (e.g., serotonin receptors, kinases) .
  • Biochemical Assays:
    • Fluorescence Polarization: Quantifies binding affinity to purified receptors .
    • Western Blotting: Measures downstream signaling markers (e.g., phosphorylated ERK for kinase activity) .
  • Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .

Basic: How can solubility and stability challenges be addressed during formulation?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts to enhance aqueous solubility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Lyophilization: Stabilize the compound for long-term storage in PBS or DMSO .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Neuropharmacology: Rodent models (e.g., forced swim test for antidepressant activity) assess CNS effects linked to piperazine’s serotonin receptor modulation .
  • Oncology: Xenograft models evaluate antitumor efficacy of imidazothiazole derivatives .
  • PK/PD Studies: Measure plasma half-life and tissue distribution via LC-MS/MS .

Basic: How to validate analytical methods for quality control?

Methodological Answer:

  • HPLC Validation:
    • Linearity: R² ≥ 0.999 for calibration curves (1–100 µg/mL).
    • Precision: ≤2% RSD for intra-day/inter-day replicates .
  • Forced Degradation Studies: Expose to heat, light, and pH extremes to identify degradation products .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Assays: Confirm activity using unrelated methods (e.g., SPR alongside cell-based assays) .
  • Meta-Analysis: Pool data from multiple studies to identify trends obscured by experimental noise .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.